molecular formula C14H15NO3S B5705799 N-(3,5-dimethoxyphenyl)-2-(2-thienyl)acetamide

N-(3,5-dimethoxyphenyl)-2-(2-thienyl)acetamide

Cat. No. B5705799
M. Wt: 277.34 g/mol
InChI Key: KXEJFSCJWFRZAJ-UHFFFAOYSA-N
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Description

The study and synthesis of acetamide derivatives, such as "N-(3,5-dimethoxyphenyl)-2-(2-thienyl)acetamide," are of significant interest in the field of organic chemistry and pharmaceutical research due to their diverse chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

Synthesis of acetamide derivatives typically involves the reaction of an acid chloride with an amine. For example, Sharma et al. (2018) described the synthesis of a related compound through the reaction of ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The crystal structure of similar acetamide derivatives reveals intermolecular hydrogen bonding patterns that contribute to their stability and interactions. For instance, the compound synthesized by Sharma et al. crystallizes in the orthorhombic system, showcasing intermolecular N-H...O hydrogen bonds (Sharma et al., 2018).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-17-11-6-10(7-12(8-11)18-2)15-14(16)9-13-4-3-5-19-13/h3-8H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEJFSCJWFRZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(2-thienyl)acetamide

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